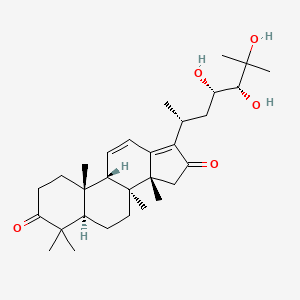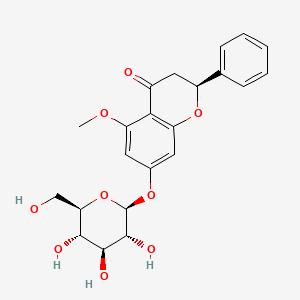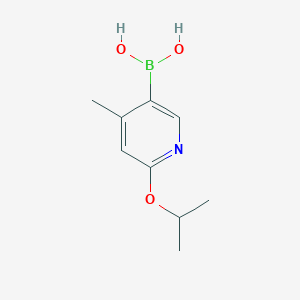
11-Anhydro-16-oxoalisol A
Vue d'ensemble
Description
11-Anhydro-16-oxoalisol A: is a triterpenoid compound derived from the plant Alisma orientale. It is known for its complex molecular structure and significant biological activities. The compound has a molecular formula of C30H46O5 and a molecular weight of 486.69 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11-Anhydro-16-oxoalisol A typically involves multiple steps, starting from simpler triterpenoid precursors. The process includes oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired structural modifications. For instance, the oxidation of alisol A can be achieved using oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Alisma orientale using solvent extraction techniques. The plant material is first dried and ground, followed by extraction with solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 11-Anhydro-16-oxoalisol A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as 11-dehydro-16-oxoalisol A.
Reduction: Reduction reactions can convert the ketone group at position 16 to a hydroxyl group, forming 16-hydroxy derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation Products: 11-dehydro-16-oxoalisol A and other oxidized derivatives.
Reduction Products: 16-hydroxy derivatives and other reduced forms.
Substitution Products: Compounds with substituted functional groups at specific positions.
Applications De Recherche Scientifique
11-Anhydro-16-oxoalisol A has several scientific research applications, including:
Chemistry: Used as a reference compound for studying the structural and functional properties of triterpenoids.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including macular edema and other inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and as a bioactive ingredient in health supplements
Mécanisme D'action
The mechanism of action of 11-Anhydro-16-oxoalisol A involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of tumor necrosis factor-alpha (TNF-α), a key mediator of inflammation. By modulating the TNF-α pathway, this compound can reduce inflammation and alleviate symptoms of inflammatory diseases. Additionally, the compound may interact with other signaling pathways, such as the PI3K-AKT and MAPK pathways, to exert its biological effects .
Comparaison Avec Des Composés Similaires
Alisol A: Another triterpenoid from Alisma orientale with similar structural features but different biological activities.
11-Dehydro-16-oxoalisol A: An oxidized derivative of 11-Anhydro-16-oxoalisol A with distinct chemical properties.
16-Hydroxyalisol A: A reduced form of this compound with a hydroxyl group at position 16.
Uniqueness: this compound is unique due to its specific structural configuration and the presence of both ketone and hydroxyl functional groups. This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research and pharmaceutical development .
Propriétés
IUPAC Name |
(5R,8S,9S,10S,14R)-4,4,8,10,14-pentamethyl-17-[(2R,4S,5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-2,5,6,7,9,15-hexahydro-1H-cyclopenta[a]phenanthrene-3,16-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-17(15-19(31)25(34)27(4,5)35)24-18-9-10-22-28(6)13-12-23(33)26(2,3)21(28)11-14-29(22,7)30(18,8)16-20(24)32/h9-10,17,19,21-22,25,31,34-35H,11-16H2,1-8H3/t17-,19+,21+,22+,25-,28+,29+,30+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQUPZCFLHXEHV-UKRPUCOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(C(C)(C)O)O)O)C1=C2C=CC3C4(CCC(=O)C(C4CCC3(C2(CC1=O)C)C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H]([C@H](C(C)(C)O)O)O)C1=C2C=C[C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1=O)C)C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B3028014.png)

![Methyl 4-((1-cyclobutyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-pyrazolo[3,4-C]quinolin-3-YL)methyl)picolinate](/img/structure/B3028019.png)
